N,N'-dibenzoylcystine

Descripción general

Descripción

N,N'-dibenzoylcystine, also known as DBcystine, is a synthetic compound that has been used extensively in scientific research due to its unique properties. This compound is a derivative of cystine, an amino acid that is essential for the formation of proteins in the human body. DBcystine has been shown to have a number of interesting biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Aplicaciones Científicas De Investigación

Overview of N-Heterocyclic Carbenes

N-heterocyclic carbenes (NHCs), a class of organic compounds isolated and characterized since 1991, have become crucial in modern chemistry. NHCs find extensive use in various commercially important processes due to their general properties and versatility. They are particularly noteworthy in pioneering studies for their application in organic chemistry (Hopkinson et al., 2014).

Catalysis Using N-Heterocyclic Carbene Ligands

NHCs derived from bioxazolines have been successfully utilized in transition-metal catalysis. These ligands are known for being electron-rich, sterically demanding, and having restricted flexibility. They demonstrate effectiveness in the Suzuki-Miyaura cross-coupling of aryl chlorides and boronic acids, especially for synthesizing tetraortho-substituted biaryls (Altenhoff et al., 2004).

Role in Synthesizing Xanthone Derivatives

Xanthones, an important class of oxygenated heterocycles, are known for their significant role in medicinal chemistry. N,N'-dibenzoylcystine plays a role in the synthesis and study of these compounds, which demonstrate diverse biological/pharmacological effects. The antitumor activity of certain xanthones is also a key area of research (Pinto et al., 2005).

Ionic Liquids and NHCs

NHCs have been explored for their reactivity and potential applications in ionic liquids. Studies have investigated their reactions with small reagents, their use in preparing polarized azines, and their potential as NLO materials (Canal et al., 2006).

Ag(I) N-Heterocyclic Carbene Complexes

Research has focused on the metalation of NHCs from imidazolium salts and the synthesis of N-heterocyclic carbene complexes. These complexes demonstrate the ability to bind to a variety of metals and have been a major area of research in understanding the bonding strength and nature of NHCs (Garrison & Youngs, 2005).

Amination Reactions Mediated by Palladium/Imidazolium Salt Systems

NHCs have been used as catalyst modifiers in amination reactions involving aryl chlorides and nitrogen-containing substrates. These processes have shown high efficiency in synthesizing primary amines and N-aryl-substituted indoles, indicating their significant role in organic synthesis (Grasa et al., 2001).

Synthesis of NHC-Based Ruthenium Olefin Metathesis Catalysts

The synthesis of free NHCs and their incorporation into ruthenium-based metathesis complexes have been described. These complexes are notably efficient in macrocyclizations involving ring-closing metatheses, showcasing their importance in the field of catalysis (Bantreil & Nolan, 2011).

Fluorescent Reagents for Monitoring Disulfide Reductase Activities

Studies have explored the synthesis and application of fluorogenic probes, such as N,N-di(thioamido-fluoresceinyl)-cystine (DTFCys2), for measuring and imaging free thiols on cell surfaces. These reagents are useful as pseudo substrates for thiol reductase activities in live cells and in vitro (Onukwue et al., 2019).

[Au(NHC)(L)]+ Complex Synthesis

The synthesis of cationic heteroleptic [Au(NHC)(NHC′)]+ and [Au(NHC)(PR3)]+ complexes using NHC gold(I) hydroxide as a precursor has been investigated. This research highlights the electronic and structural differences between these complexes, demonstrating their potential in organometallic chemistry (Gaillard et al., 2010).

Propiedades

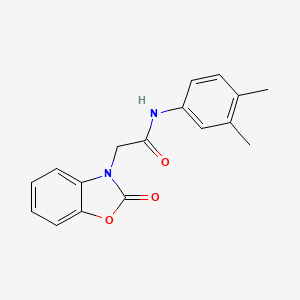

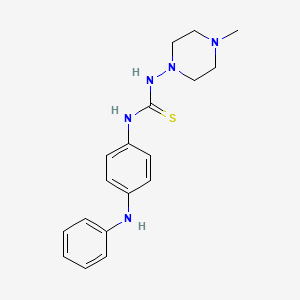

IUPAC Name |

2-benzamido-3-[(2-benzamido-2-carboxyethyl)disulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6S2/c23-17(13-7-3-1-4-8-13)21-15(19(25)26)11-29-30-12-16(20(27)28)22-18(24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTXMPQWQSOAIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CSSCC(C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947990 | |

| Record name | N,N'-Bis[hydroxy(phenyl)methylidene]cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n,n'-Dibenzoylcystine | |

CAS RN |

25129-20-8 | |

| Record name | N,N'-Dibenzoylcystine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025129208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis[hydroxy(phenyl)methylidene]cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dibenzoyl-L-cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N,N'-dibenzoylcystine interact with lithium borohydride to facilitate enantioselective reduction?

A: While the exact mechanism is not fully elucidated in the provided papers, N,N'-dibenzoylcystine acts as a chiral ligand, coordinating to lithium borohydride. [, , , ] This coordination creates a chiral environment around the reducing agent. This chiral complex then interacts with the ketone substrate, directing the hydride transfer to occur preferentially from one face of the carbonyl group, leading to enantioselective formation of the chiral alcohol. [, ]

Q2: What types of ketones have been successfully reduced using N,N'-dibenzoylcystine and lithium borohydride?

A: Research demonstrates the successful enantioselective reduction of various ketones, including aromatic ketones, α,β-unsaturated ketones, β-halogenoketones, α- and β-aminoketones, pyridyl ketones, and β-ketoesters. [, , , , , ] This suggests a broad applicability of this chiral reducing system for diverse substrates.

Q3: What is the role of t-butyl alcohol in the enantioselective reduction process?

A: t-butyl alcohol, often used in conjunction with N,N'-dibenzoylcystine and lithium borohydride, likely acts as a proton source. [, , ] It may also influence the solubility and reactivity of the lithium borohydride complex and modify the reaction medium's polarity, potentially enhancing the enantioselectivity of the reduction.

Q4: Are there any structural characterizations of N,N'-dibenzoylcystine available?

A4: While the provided abstracts do not detail spectroscopic data, N,N'-dibenzoylcystine's molecular formula is C20H18N2O6S2, and its molecular weight is 446.5 g/mol. Information on its structural characterization could be obtained through spectroscopic techniques like NMR and IR.

Q5: Are there any known studies on the stability of N,N'-dibenzoylcystine under various conditions?

A: One study describes the oxidation of N,N'-dibenzoylcystine dimethyl ester to the corresponding thiolsulfinate using hydrogen peroxide and a cyclic seleninate ester catalyst. [] This indicates its susceptibility to oxidation under certain conditions. Further investigation is needed to determine its stability under various reaction conditions and storage.

Q6: What are the future directions for research on N,N'-dibenzoylcystine in asymmetric synthesis?

A: Future research could focus on elucidating the precise mechanism of the chiral induction, expanding the substrate scope, and optimizing reaction conditions for enhanced enantioselectivity. [, , , , , ] Exploring its application in other asymmetric transformations beyond reduction, such as aldol reactions or Diels-Alder reactions, could also be of interest.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5693616.png)

![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)

![N-allyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5693625.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)

![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)

![N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)

![3,4-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5693670.png)

![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5693673.png)

![N'-(2-bromobenzylidene)-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5693689.png)